12-Tricosanone

Catalog No.
S573602
CAS No.
540-09-0
M.F
C23H46O
M. Wt
338.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Tricosanone

CAS Number

540-09-0

Product Name

12-Tricosanone

IUPAC Name

tricosan-12-one

Molecular Formula

C23H46O

Molecular Weight

338.6 g/mol

InChI

InChI=1S/C23H46O/c1-3-5-7-9-11-13-15-17-19-21-23(24)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3

InChI Key

VARQGBHBYZTYLJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)CCCCCCCCCCC

Synonyms

12-tricosanone, lauron

Canonical SMILES

CCCCCCCCCCCC(=O)CCCCCCCCCCC

12-Tricosanone is a long-chain fatty ketone (LCFK) found naturally in various plant sources, particularly palm and coconut oils []. Its unique chemical properties and diverse biological activities have attracted significant scientific interest, leading to exploration of its potential applications in various research areas.

Biological Activities

-Tricosanone exhibits a range of biological activities, including:

  • Antimicrobial and antifungal properties: Studies have shown that 12-Tricosanone possesses antimicrobial and antifungal properties against various pathogens []. This makes it a potential candidate for the development of novel antimicrobial agents.
  • Anti-inflammatory and antioxidant effects: Research suggests that 12-Tricosanone may offer anti-inflammatory and antioxidant effects, potentially beneficial in managing conditions like chronic inflammation and oxidative stress [].
  • Insecticidal activity: Studies have demonstrated insecticidal activity of 12-Tricosanone against certain insect pests, suggesting its potential as an eco-friendly alternative to conventional insecticides [].

12-Tricosanone is an organic compound with the molecular formula C23H46O and a molecular weight of approximately 338.61 g/mol. It is classified as a ketone, specifically a long-chain aliphatic ketone, characterized by a carbonyl group (C=O) located at the twelfth carbon atom in its linear structure. This compound is notable for its significant hydrophobic properties due to its long hydrocarbon chain, which contributes to its behavior in various chemical and biological contexts .

Typical of ketones. Some of the notable reactions include:

  • Oxidation: Although ketones are generally resistant to oxidation, under strong conditions, they can be converted into carboxylic acids.
  • Reduction: 12-Tricosanone can be reduced to form corresponding alcohols, such as 12-tricosanol, using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can react with aldehydes or other ketones in aldol condensation reactions under basic conditions, leading to larger carbon chains or cyclic structures .

Research indicates that 12-Tricosanone exhibits antimicrobial properties, making it a candidate for use in various applications such as preservatives and antibacterial agents. Its long-chain structure may contribute to its effectiveness against certain bacteria and fungi. Additionally, it has been studied for potential roles in insect behavior modulation, particularly in repelling certain species .

12-Tricosanone can be synthesized through several methods:

  • From Fatty Acids: One common method involves the oxidation of fatty acids derived from natural oils. For example, lauric acid can be oxidized to yield 12-tricosanone.
  • Chain Elongation: Another approach is through the chain elongation of shorter-chain ketones using various reagents under controlled conditions.
  • Chemical Synthesis: It can also be synthesized via multi-step organic synthesis involving reactions such as Grignard reactions or acylation processes .

The applications of 12-Tricosanone are diverse:

  • Cosmetics and Personal Care: Due to its emollient properties, it is used in lotions and creams.
  • Food Industry: It serves as a flavoring agent and preservative due to its antimicrobial activity.
  • Agriculture: Its insect-repelling properties make it useful in pest control formulations.
  • Research: It is utilized in studies related to lipid metabolism and as a reference compound in analytical chemistry .

Studies have shown that 12-Tricosanone interacts with various biological systems:

  • Antimicrobial Interactions: Its efficacy against specific bacterial strains has been documented, indicating potential synergistic effects when combined with other antimicrobial agents.
  • Insect Behavior Modulation: Research suggests that it may act as a repellent or attractant depending on the concentration and the target species, highlighting its potential utility in integrated pest management strategies .

Several compounds share structural similarities with 12-tricosanone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
10-UndecanoneC11H22OShorter carbon chain; primarily used in fragrances.
11-DodecanoneC12H24OUsed in flavoring; slightly shorter chain than 12-tricosanone.
13-TetradecanoneC14H28OLonger carbon chain; exhibits different biological activities.

Uniqueness of 12-Tricosanone:

  • The unique positioning of the carbonyl group at the twelfth position of the carbon chain distinguishes it from similar compounds. This specific structure contributes to its unique physical and chemical properties, particularly its hydrophobicity and biological activity.

Primary Synthetic Routes

The predominant synthetic pathway for 12-tricosanone production involves ketonic decarboxylation of lauric acid (dodecanoic acid), representing the most economically viable and environmentally sustainable approach to this long-chain ketone. This reaction follows the general ketonic decarboxylation mechanism where two equivalents of carboxylic acid undergo decarboxylative coupling to form a symmetric ketone, with water and carbon dioxide as byproducts. The stoichiometric relationship for this transformation can be expressed as: 2 RCO2H → R2CO + CO2 + H2O, where R represents the undecyl chain (C11H23).

The ketonic decarboxylation mechanism proceeds through a concerted pathway involving nucleophilic attack of the alpha-carbon of one acid molecule on the carbonyl carbon of another carboxylic acid group, accompanied by simultaneous decarboxylation. This mechanism differs significantly from oxidative decarboxylation processes, which proceed through radical intermediates and exhibit different product distributions in isotopic labeling experiments. The reaction requires elevated temperatures typically ranging from 250°C to 365°C and benefits from basic catalyst systems to facilitate the decarboxylation step.

Alternative synthetic approaches for 12-tricosanone production include cross-ketonization reactions of mixed carboxylic acids, though these methods generally exhibit poor selectivity for the desired symmetric ketone product unless one acid component is used in substantial excess. The reductive amination pathway has also been demonstrated, where 12-tricosanone serves as a starting material for further derivatization rather than as the target product. Industrial applications have explored the conversion of 12-tricosanone through aldol condensation with furfural to produce branched lubricant base oils, highlighting its importance as an intermediate rather than an end product.

Catalytic Systems and Reaction Optimization

Magnesium oxide emerges as the most extensively studied and commercially viable catalyst for 12-tricosanone synthesis from lauric acid, offering excellent activity, selectivity, and economic advantages. The heterogeneous nature of magnesium oxide provides several operational benefits including ease of separation, catalyst recovery potential, and compatibility with continuous flow processing systems. Systematic optimization studies have demonstrated that magnesium oxide catalysts achieve 12-tricosanone yields ranging from 75% to 93% depending on reaction conditions, with selectivity values consistently exceeding 90%.

Temperature optimization studies reveal that reaction yields increase substantially with temperature elevation within the operational window. At 250°C, 12-tricosanone yields typically reach approximately 75%, while increasing the temperature to 280°C results in yields approaching 82%. Further temperature increases to 365°C can achieve yields of 93%, though thermal cracking becomes a limiting factor at temperatures exceeding 380°C. The temperature dependence suggests that the reaction approaches the activation energy threshold for alpha-hydrogen abstraction from the carboxylate intermediate, which represents the rate-limiting step in the ketonic decarboxylation mechanism.

Catalyst loading optimization demonstrates significant impact on reaction outcomes, particularly at lower reaction temperatures. Studies with magnesium oxide loadings of 1%, 3%, and 5% by weight relative to dodecanoic acid show that catalyst concentration becomes less critical at higher temperatures, while lower temperatures exhibit strong dependence on catalyst availability. The particle size of magnesium oxide catalyst shows minimal impact on reaction performance, with 50 nanometer, 100 nanometer, and 44 micrometer particles achieving similar yields, indicating that the reaction is not limited by external mass transfer under typical reaction conditions.

Weight hourly space velocity optimization in continuous flow systems reveals that longer residence times favor higher 12-tricosanone yields. The relationship between space velocity and yield demonstrates the importance of contact time for complete conversion of lauric acid feedstock. Catalyst deactivation occurs primarily through carbonate formation on the magnesium oxide surface, though this deactivation proceeds slowly and can be reversed through simple calcination in air at elevated temperatures.

Industrial vs. Laboratory-Scale Production

Laboratory-scale production of 12-tricosanone typically employs batch reactor systems operating under carefully controlled conditions to optimize yield and selectivity while enabling detailed mechanistic studies. These batch systems typically utilize reaction volumes ranging from 250 milliliters to several liters, with reaction times of one to several hours depending on temperature and catalyst loading. Laboratory-scale operations provide the flexibility to investigate catalyst preparation methods, reaction kinetics, and optimization of process parameters that inform subsequent scale-up efforts.

The transition from laboratory to industrial scale involves significant process intensification through the implementation of continuous flow reactor systems. Flow reactor technology eliminates several bottlenecks associated with batch processing, including the need for high-boiling point solvents, extended processing times, and difficulties in scaling up batch reactors to commercial production levels. The continuous flow approach enables solvent-free operation, representing a major advancement in process sustainability and economic viability.

Industrial-scale production capabilities have been demonstrated at kilogram scale, with laboratory-scale continuous flow setups capable of producing up to 25 kilograms of 12-tricosanone per month. This production rate represents a significant advancement from traditional batch processing methods and demonstrates the commercial viability of the ketonic decarboxylation approach. The scale-up process involves progression from centimeter-scale flow reactors to larger tube reactors capable of handling kilogram-scale throughput while maintaining excellent selectivity performance.

Production ScaleReactor TypeTypical CapacityProcessing TimeYield Range
LaboratoryBatch250 mL - 2 L1-4 hours75-85%
PilotContinuous Flow1-10 kg/monthContinuous85-90%
IndustrialLarge Tube Reactor25+ kg/monthContinuous90-93%

Byproduct Management and Purity Control

The ketonic decarboxylation of lauric acid produces carbon dioxide and water as the primary byproducts, representing relatively benign waste streams that require minimal treatment for disposal or recovery. Carbon dioxide evolution occurs stoichiometrically with ketone formation, enabling process monitoring through gas evolution measurement and providing opportunities for carbon dioxide capture and utilization in integrated biorefinery concepts.

Water formation presents both challenges and opportunities in 12-tricosanone production processes. While water removal is essential for achieving high-purity ketone products, the water stream can potentially be recycled within integrated production facilities or treated through conventional wastewater processing systems. The elimination of high-boiling point solvents in optimized continuous flow processes significantly reduces the complexity of byproduct management compared to traditional batch processing approaches.

Purification of crude 12-tricosanone involves addressing several classes of impurities including unreacted lauric acid, thermal decomposition products, and potential catalyst contamination. Distillation represents the primary purification technique, though conventional distillation procedures require careful optimization to prevent thermal decomposition that can result in product discoloration and storage instability. Advanced purification protocols involve subjecting crude ketone to distillation in the presence of non-volatile amines, which convert aldehydic impurities and colored substances to high-boiling derivatives that can be removed as distillation bottoms.

Temperature control during purification proves critical for maintaining product quality, as prolonged heating at elevated temperatures causes decomposition of ketone constituents and results in discoloration during storage. The stability characteristics of purified 12-tricosanone can be significantly improved through optimized distillation procedures that minimize heating time and employ protective atmospheres to prevent oxidative degradation. Product specifications for high-purity 12-tricosanone typically require melting points between 66-68°C and minimal coloration to ensure suitability for pharmaceutical and high-performance lubricant applications.

Quality control measures for 12-tricosanone production include comprehensive analytical characterization using spectroscopic techniques to confirm molecular structure and purity levels. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with carbon-13 nuclear magnetic resonance showing characteristic carbonyl peaks around 210 parts per million and proton nuclear magnetic resonance revealing the expected methylene and methyl group patterns. Mass spectrometry analysis should demonstrate molecular ion peaks at mass-to-charge ratio 338.5, corresponding to the molecular weight of 12-tricosanone.

Impurity monitoring focuses particularly on aldehydic contaminants and unreacted starting materials that can impact product performance in downstream applications. The presence of 12-tricosanone as an impurity in polysorbate-based pharmaceutical formulations has been documented to cause visible particle formation, highlighting the importance of purity control in sensitive applications. Advanced analytical methods including liquid chromatography-mass spectrometry enable quantification of trace impurities and ensure compliance with pharmaceutical and industrial specifications for high-purity 12-tricosanone products.

XLogP3

10.3

Melting Point

70.2 °C

UNII

5O6EJV7J5M

Other CAS

540-09-0

Wikipedia

Lauron

General Manufacturing Information

12-Tricosanone: ACTIVE

Dates

Modify: 2023-08-15

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